molecular formula C12H22N2O B1260573 Laburnamine

Laburnamine

Cat. No.: B1260573
M. Wt: 210.32 g/mol
InChI Key: JBALUFGTAJXLSF-QXXIUIOUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Laburnamine is a natural product found in Adenocarpus mannii, Adenocarpus complicatus, and other organisms with data available.

Scientific Research Applications

  • Selective Ligand and Partial Agonist for α4β2 Nicotinic Receptor : Laburnamine from Laburnum anagyroides seeds acts as a selective ligand and partial agonist for the α4β2 nicotinic receptor subtype. This subtype is important for modulating neurotransmitter release in the brain. The compound showed high affinity for this receptor, distinguishing it from other subtypes like α3β4 and α7, and displayed partial agonist activity in dopamine release assays (Tasso et al., 2013).

  • Synthesis and Biological Activity of Derivatives : The synthesis of natural 1-amidopyrrolizidines, including this compound, was achieved through stable pyrrolizidin-1-one hydrobromide. This synthesis facilitated the creation of amides, ester derivatives, and aminopyrrolidinoimidazole analogues, whose biological activities were subsequently evaluated (Christine et al., 2000).

  • Dissolution Behavior in Solutions : The dissolution behaviors of laburnine, a related compound, were examined in glucose and saline solutions. This study utilized micro-calorimetry methods to understand the thermodynamic properties of laburnine's dissolution, providing insights that could have clinical relevance (Li, Pu, & Zhao, 2012).

  • Role in Clinical Medicine : Research on polyamines, including this compound, has highlighted their potential role in clinical medicine. Polyamines have been studied for their potential applications in cancer treatment, regulation of cell cycle events, antiparasitic properties, and more, emphasizing their multidisciplinary importance in clinical applications (Jänne et al., 1983).

  • Cytotoxic Activity in Plant Extracts : A study focusing on cytotoxic activities of plant extracts containing quinolizidine alkaloids, including this compound, showed significant cytotoxicity against various cancer cell lines. This highlights the potential of this compound-containing extracts for anticancer research (Petruczynik et al., 2020).

Properties

Molecular Formula

C12H22N2O

Molecular Weight

210.32 g/mol

IUPAC Name

N-[(1S,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]-2-methylbutanamide

InChI

InChI=1S/C12H22N2O/c1-3-9(2)12(15)13-10-6-8-14-7-4-5-11(10)14/h9-11H,3-8H2,1-2H3,(H,13,15)/t9?,10-,11+/m0/s1

InChI Key

JBALUFGTAJXLSF-QXXIUIOUSA-N

Isomeric SMILES

CCC(C)C(=O)N[C@H]1CCN2[C@@H]1CCC2

Canonical SMILES

CCC(C)C(=O)NC1CCN2C1CCC2

synonyms

laburnamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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